Cas no 1013096-03-1 (1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1013096-03-1x500.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butyldisulfanyl)propanoic acid
-
- MDL: MFCD24849705
- Inchi: 1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1
- InChI Key: QPVDBMCIAVPXQJ-FQEVSTJZSA-N
- SMILES: C(O)(=O)[C@H](CSSC(C)(C)C)N(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB470593-1 g |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; . |
1013096-03-1 | 1g |
€1523.00 | 2023-06-15 | ||
AstaTech | E70908-1/G |
FMOC-N-METHYL-S-TERT-BUTYLTHIO-L-CYSTEINE |
1013096-03-1 | 95% | 1/G |
$990 | 2023-03-02 | |
abcr | AB470593-250mg |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; . |
1013096-03-1 | 250mg |
€745.70 | 2025-02-27 | ||
abcr | AB470593-100 mg |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; . |
1013096-03-1 | 100mg |
€427.60 | 2023-06-15 | ||
AstaTech | E70908-0.25/G |
FMOC-N-METHYL-S-TERT-BUTYLTHIO-L-CYSTEINE |
1013096-03-1 | 95% | 0.25/G |
$495 | 2023-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446945-1g |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butyldisulfanyl)propanoic acid |
1013096-03-1 | 97% | 1g |
¥6358.00 | 2023-11-22 | |
Ambeed | A804588-100mg |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine |
1013096-03-1 | 97% | 100mg |
$155.0 | 2024-04-26 | |
abcr | AB470593-25mg |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; . |
1013096-03-1 | 25mg |
€236.00 | 2025-02-27 | ||
Ambeed | A804588-1g |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine |
1013096-03-1 | 97% | 1g |
$664.0 | 2024-04-26 | |
abcr | AB470593-25 mg |
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; . |
1013096-03-1 | 25mg |
€236.00 | 2023-06-15 |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid Related Literature
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
Introduction to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic Acid (CAS No. 1013096-03-1)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid, with the CAS number 1013096-03-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a unique structural framework that combines a cyclohexane ring with a fluorenylmethoxy carbonyl group, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both amino and carboxylic acid functionalities provides multiple points for further chemical modification, enabling its application in the synthesis of peptidomimetics and other biologically active molecules.
The compound's molecular structure is highly intriguing from a synthetic chemistry perspective. The fluorenylmethoxy carbonyl moiety not only enhances the solubility and stability of the molecule but also serves as a protective group for the amino functionality. This dual role makes it particularly valuable in multi-step synthetic routes where selective protection and deprotection are crucial. The cyclohexane ring component contributes to the overall steric environment, influencing both the reactivity and binding properties of the molecule in biological systems.
In recent years, there has been growing interest in the development of peptidomimetics as alternative therapeutic agents due to their improved pharmacokinetic properties compared to natural peptides. The compound 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid has emerged as a key building block in this area. Its ability to mimic peptide sequences while avoiding issues such as rapid degradation and immune rejection makes it an attractive candidate for drug discovery efforts.
The pharmaceutical industry has leveraged this compound in several innovative approaches. For instance, researchers have utilized its structural features to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The fluorenylmethoxy carbonyl group provides a handle for solid-phase peptide synthesis, allowing for efficient production of complex peptidomimetic libraries. Furthermore, the methyl-substituted cyclohexane ring enhances binding affinity by introducing conformational flexibility, which is critical for achieving high specificity in biological interactions.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that modifications to the cyclohexane ring can significantly alter binding affinities and selectivity profiles. These insights have guided medicinal chemists in designing next-generation compounds with improved therapeutic efficacy. Additionally, the use of machine learning algorithms has enabled rapid screening of analogs, accelerating the drug discovery process.
The role of this compound extends beyond peptidomimetics. It has been explored as a precursor in the synthesis of non-peptide-based bioactive molecules. For example, its structural motif has been incorporated into small molecules that interact with protein targets traditionally thought to be undruggable. This underscores its versatility and broad applicability in medicinal chemistry.
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation followed by nucleophilic substitution and protection-deprotection strategies. Recent improvements in synthetic methodologies have enhanced both yield and purity, making large-scale production more feasible. These advancements are crucial for supporting preclinical and clinical trials aimed at evaluating the therapeutic potential of derivatives derived from this compound.
In conclusion, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid (CAS No. 1013096-03-1) represents a cornerstone in modern pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.
1013096-03-1 (1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid) Related Products
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
